molecular formula C15H20N2O4 B1346398 Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate CAS No. 942474-47-7

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B1346398
CAS No.: 942474-47-7
M. Wt: 292.33 g/mol
InChI Key: FVPWNXJDSFAPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(4-methylpiperidin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is widely used in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.

    Biology: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPWNXJDSFAPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.